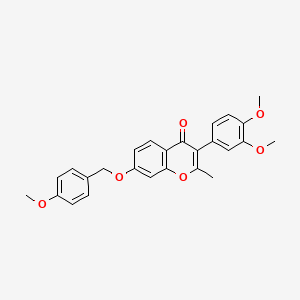

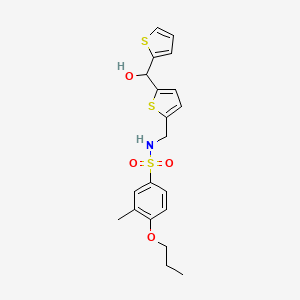

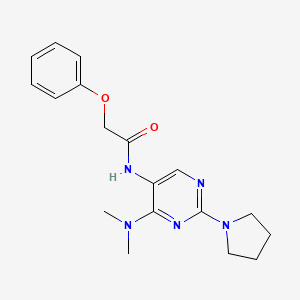

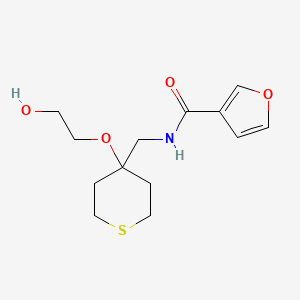

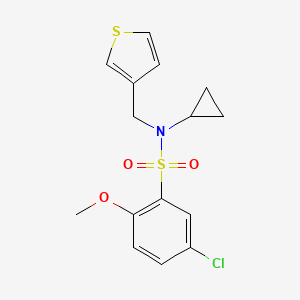

![molecular formula C9H12N2O3 B2490447 3-[(4-Nitrophenyl)amino]propan-1-ol CAS No. 86651-99-2](/img/structure/B2490447.png)

3-[(4-Nitrophenyl)amino]propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-[(4-Nitrophenyl)amino]propan-1-ol involves complex chemical reactions. For instance, 1,3-bis(3-aminophenyl)-2-propen-1-one, a related compound, is synthesized using 3-nitrobenzaldehyde and 3-nitroacetophenone through Claisen-Schmidt condensation under ultrasonic irradiation and reduction by means of the FeCl3-NH2NH2·H2O-C system (Wu Qun-rong, 2007).

Molecular Structure Analysis

The molecular structure of related compounds showcases a variety of functional groups and bonding arrangements. For example, the crystal structure analysis of a compound similar to 3-[(4-Nitrophenyl)amino]propan-1-ol, revealed detailed insights into its structural configuration, demonstrating the complexity and diversity of such molecules (L. Gomes et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 3-[(4-Nitrophenyl)amino]propan-1-ol often result in the formation of novel structures with diverse properties. For example, the synthesis of geminally activated nitro dienes, through the condensation of related aldehydes with nitro-substituted CH acids, showcases the reactive versatility of these compounds (R. Baichurin et al., 2019).

Physical Properties Analysis

The physical properties of such compounds can be studied through spectroscopic profiling, which provides insights into their bonding, anti-bonding nature, and other characteristics. For instance, vibrational and electronic absorption spectroscopic profiling of 3-Amino-3-(2-nitrophenyl) propionic acid, a compound similar to 3-[(4-Nitrophenyl)amino]propan-1-ol, offers detailed information about its structure and properties (Christina Susan Abraham et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds related to 3-[(4-Nitrophenyl)amino]propan-1-ol can be explored through their reaction mechanisms and the synthesis of derivatives. For instance, the base-catalyzed synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-dione derivatives from 2-hydroxy-1,4-naphthoquinone and nitroalkenes under aqueous conditions highlights the chemical reactivity and potential applications of these compounds (Manoj R. Zanwar et al., 2013).

Applications De Recherche Scientifique

1. Synthesis and Catalysis

3-[(4-Nitrophenyl)amino]propan-1-ol has been utilized in the synthesis of various organic compounds. For example, it has been used as a ligand in the highly enantioselective alkynylation of chloral, facilitating the production of chiral trichloromethyl propargyl alcohols. These compounds are important intermediates in pharmaceutical synthesis (Jiang & Si, 2004).

2. Analytical Chemistry

In the field of analytical chemistry, derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol have been analyzed for their role in chromatography. For instance, the compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, a related compound, has been studied in the context of high-performance liquid chromatography for the analysis of pharmaceuticals (Al-Rimawi & Kharoaf, 2011).

3. Material Science

In material science, compounds structurally related to 3-[(4-Nitrophenyl)amino]propan-1-ol have been synthesized and explored for their applications in corrosion inhibition. Such studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, which is crucial for the maintenance of industrial machinery and infrastructure (Ehsani et al., 2014).

4. Photophysical Properties

Another application is in the study of photophysical properties. Derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol have been examined for their absorption and fluorescence characteristics, which are important for the development of fluorescent biomarkers and molecular probes (Kumari et al., 2017).

5. Biochemistry

In biochemistry, research has been conducted on the synthesis of tertiary amines, including derivatives of 3-[(4-Nitrophenyl)amino]propan-1-ol, to understand their inhibitory performance on carbon steel corrosion. This research contributes to the development of more effective corrosion inhibitors (Gao et al., 2007).

Propriétés

IUPAC Name |

3-(4-nitroanilino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKYZNIVNCTAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCCO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrophenyl)amino]propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)

![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)